molecular formula C20H14Cl2N6NaO6S2 B078028 Procion Yellow CAS No. 12226-45-8

Procion Yellow

Cat. No. B078028
Key on ui cas rn: 12226-45-8
M. Wt: 592.4 g/mol
InChI Key: NRZHRBRLOOISIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06518407B1

Procedure details

The first part of the synthesis is to obtain monochloro-monothioglycolato triazine. An aqueous dye solution (0.1 mol/100 ml, pH 7.5) of a purified Procion (RTM) dichlorotriazine dye is prepared. To this solution, a 0.1 mol solution of Mercaptoacetic acid is added by slow dripping at a temperature of between 0 and 5° C. After the addition of mercaptoacetic acid, the pH of the system is adjusted to 8 using sodium carbonate and HCl. The reaction is then allowed to proceed, at 0˜5° C. and pH8, for 5˜8 hours. For each individual dye, the required reaction time is different (7˜8 hours for Procion Red MX-8B, ˜6 hours for Procion Yellow MX-8G and ˜5 hours for Procion Blue MX-2G). During the synthesis, a rapid pH drop is observed. The end-of-reaction point, for this part of the synthesis, is indicated by the pH of the reaction system remaining constant for more than 5 minutes. At this point, the dye monochloromonothioglycolato triazine is obtained. At the end of the synthesis, the pH of the system is reduced to below pH 2. The solid monochloromonothioglycolato triazine dye compounds is then obtained following precipitation and filtration.
[Compound]
Name
solution
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Procion Yellow
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S[CH2:2][C:3](O)=O.C(=O)([O-])[O-].[Na+].[Na+].[ClH:12].C1C(C([O-])=O)=CC=C([NH:22]/[N:23]=[C:24]2\[C:25](S([O-])(=O)=O)=[CH:26]C3C(C\2=O)=C(NC2[N:41]=[C:40]([Cl:42])N=C(Cl)N=2)C=C(S([O-])(=O)=O)C=3)C=1.[Na+].[Na+].[Na+].CC1C=C([NH:62]C2N=C(Cl)N=C(Cl)N=2)C=CC=1[N:71]=[N:72]C1C=C2C(C=CC=C2S([O-])(=O)=O)=C(S([O-])(=O)=O)C=1.[Na+].[Na+]>>[Cl:42][C:40]1[N:41]=[N:72][N:71]=[C:3]([Cl:12])[CH:2]=1.[N:62]1[CH:26]=[CH:25][CH:24]=[N:23][N:22]=1 |f:1.2.3,5.6.7.8,9.10.11|

Inputs

Step One
Name
solution
Quantity
0.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)[O-])N/N=C/2\C(=CC3=CC(=CC(=C3C2=O)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Name
Procion Yellow
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC(=C4C=CC=C(C4=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by slow dripping at a temperature of between 0 and 5° C
CUSTOM
Type
CUSTOM
Details
to proceed, at 0˜5° C.
WAIT
Type
WAIT
Details
pH8, for 5˜8 hours
CUSTOM
Type
CUSTOM
Details
For each individual dye, the required reaction time
CUSTOM
Type
CUSTOM
Details
During the synthesis
CUSTOM
Type
CUSTOM
Details
The end-of-reaction point, for this part of the synthesis
WAIT
Type
WAIT
Details
remaining constant for more than 5 minutes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NN=N1)Cl
Name
Type
product
Smiles
N1=NN=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.